[(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane
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Overview
Description
[(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane is a complex organophosphorus compound with the molecular formula C35H28F12O2P2. This compound is notable for its unique structure, which includes two phosphine groups each bonded to two 4-trifluoromethylphenyl groups. The presence of the isopropylidene and dihydroxy groups further adds to its chemical complexity. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane typically involves multiple steps. One common method includes the reaction of a suitable diol with a phosphine reagent in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethylphenyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of [(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane involves its ability to coordinate with metal ions through its phosphine groups. This coordination can activate the metal center, facilitating various catalytic reactions. The compound’s unique structure allows it to interact with specific molecular targets, influencing biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Bis(4-fluorophenyl)methanone: Another compound with a similar aromatic backbone but lacking the phosphine groups.
Uniqueness
The uniqueness of [(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane lies in its combination of phosphine groups and trifluoromethylphenyl groups. This combination imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[(4S,5S)-5-[bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28F12O2P2/c1-31(2)48-29(19-50(25-11-3-21(4-12-25)32(36,37)38)26-13-5-22(6-14-26)33(39,40)41)30(49-31)20-51(27-15-7-23(8-16-27)34(42,43)44)28-17-9-24(10-18-28)35(45,46)47/h3-18,29-30H,19-20H2,1-2H3/t29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUVZYAJPOAIGF-LOYHVIPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28F12O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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